molecular formula C22H27ClN2O2 B11346853 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11346853
M. Wt: 386.9 g/mol
InChI Key: HIVRLNRHIBMINO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a chlorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the azepane derivative with a chlorophenyl-containing reagent, often under acidic or neutral conditions.

    Attachment of the methoxybenzamide moiety: This final step involves the coupling of the intermediate with a methoxybenzamide derivative, typically using a coupling agent such as carbodiimide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or azepane derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of benzamide derivatives on biological systems.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-27-18-12-10-17(11-13-18)22(26)24-16-21(19-8-4-5-9-20(19)23)25-14-6-2-3-7-15-25/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26)

InChI Key

HIVRLNRHIBMINO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

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